molecular formula C14H14N6OS B6556139 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1040657-40-6

1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6556139
CAS RN: 1040657-40-6
M. Wt: 314.37 g/mol
InChI Key: VWQVYIPXFDALQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (TTCPP) is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that consists of a thiophene ring connected to a piperazine ring, and a triazole ring connected to a pyridazinone ring. TTCPP is known to possess a variety of biological activities, such as anti-inflammatory and anti-cancer activities. In recent years, TTCPP has been studied for its potential applications in the field of drug discovery and development.

Mechanism of Action

The exact mechanism of action of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is not yet fully understood. However, it is believed that 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine may act by modulating the activity of enzymes involved in the regulation of the cell cycle and apoptosis. 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine may also act by modulating the activity of transcription factors involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the regulation of the cell cycle and apoptosis. 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has also been found to modulate the activity of transcription factors involved in the regulation of gene expression. In addition, 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been found to possess anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it useful for a variety of studies. The main limitation of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is that its exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine. Further research could focus on elucidating the exact mechanism of action of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, as well as on exploring its potential applications in drug discovery and development. Additionally, further research could focus on exploring the potential therapeutic applications of 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, as well as its potential side effects. Finally, further research could focus on developing more efficient and cost-effective methods of synthesizing 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine.

Synthesis Methods

1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be synthesized by several methods, including the reaction of thiophene-2-carbonyl chloride with piperazine, followed by the reaction of the resulting product with 1,2,4-triazole-3-thiol. Alternatively, 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be synthesized by the reaction of thiophene-2-carbonyl chloride with 1,2,4-triazole-3-thiol, followed by the reaction of the resulting product with piperazine.

Scientific Research Applications

1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential applications in scientific research. It has been used in a variety of studies, including studies of its anti-inflammatory and anti-cancer activities. 1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has also been studied for its potential applications in drug discovery and development, as it has been found to possess a number of biological activities.

properties

IUPAC Name

thiophen-2-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c21-14(11-2-1-9-22-11)19-7-5-18(6-8-19)13-4-3-12-16-15-10-20(12)17-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQVYIPXFDALQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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